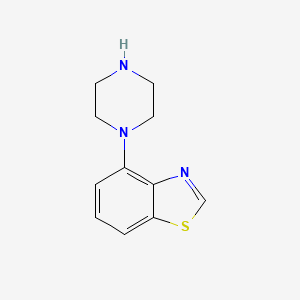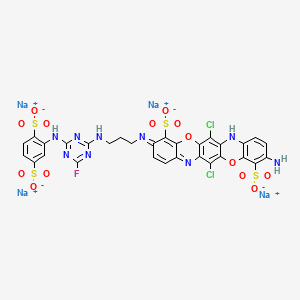![molecular formula C12H7NOS B566494 Naphtho[2,1-d]thiazole-2-carboxaldehyde CAS No. 109440-72-4](/img/structure/B566494.png)
Naphtho[2,1-d]thiazole-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-d]thiazole-2-carboxaldehyde is an organic compound that belongs to the class of naphthothiazoles It is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring, with an aldehyde functional group at the second position of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing naphtho[2,1-d]thiazole-2-carboxaldehyde involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air conditions . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[2,1-d]thiazole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Naphtho[2,1-d]thiazole-2-carboxylic acid.
Reduction: Naphtho[2,1-d]thiazole-2-methanol.
Substitution: Various substituted naphtho[2,1-d]thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Naphtho[2,1-d]thiazole-2-carboxaldehyde has several scientific research applications:
Organic Electronics: It is used in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Coordination Chemistry: It serves as a ligand in the formation of coordination compounds with metals such as europium and ytterbium, which are used in luminescent applications.
Mécanisme D'action
The mechanism of action of naphtho[2,1-d]thiazole-2-carboxaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
- Naphtho[1,2-d]thiazole-2-carboxaldehyde
- Naphtho[2,1-d]oxazole-2-carboxaldehyde
- 2-Thiazolecarboxaldehyde
Comparison: Naphtho[2,1-d]thiazole-2-carboxaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which influence its reactivity and applications. Compared to naphtho[1,2-d]thiazole-2-carboxaldehyde, it has different electronic properties due to the variation in ring fusion. Naphtho[2,1-d]oxazole-2-carboxaldehyde, on the other hand, contains an oxygen atom in place of sulfur, which affects its chemical behavior and potential applications. 2-Thiazolecarboxaldehyde lacks the naphthalene ring, making it less complex and potentially less versatile in certain applications.
Propriétés
Numéro CAS |
109440-72-4 |
|---|---|
Formule moléculaire |
C12H7NOS |
Poids moléculaire |
213.254 |
Nom IUPAC |
benzo[g][1,3]benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-7H |
Clé InChI |
LWBDIOMVGMFZEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C=O |
Synonymes |
Naphtho[2,1-d]thiazole-2-carboxaldehyde (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



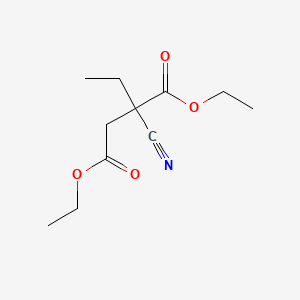
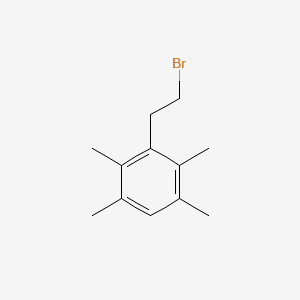
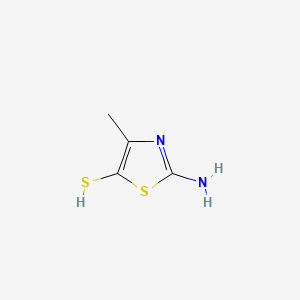
![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B566418.png)
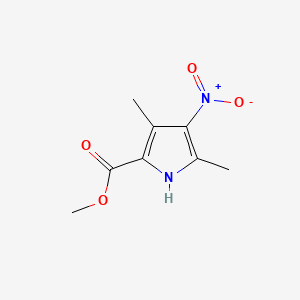
![4-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B566423.png)
